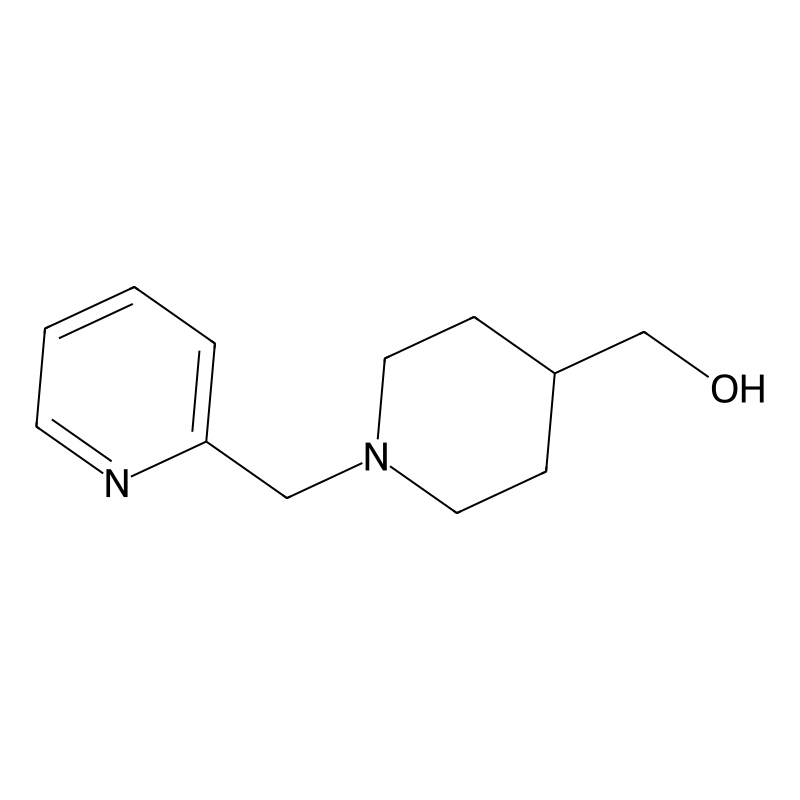(1-Pyridin-2-ylmethylpiperidin-4-YL)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Availability of Information
Due to the absence of academic publications or patents mentioning this compound, it's challenging to determine its established uses in research. Scientific databases like ScienceDirect, Scopus, or Google Scholar don't yield any results for this specific molecule (, , ).
Potential Applications (Speculative)
Given the presence of both a pyridine and a piperidine ring, (1-Pyridin-2-ylmethylpiperidin-4-yl)methanol could theoretically hold interest for researchers in medicinal chemistry. Pyridine and piperidine are common building blocks in drug discovery due to their ability to interact with biological targets. However, without specific research data, it's impossible to confirm any medicinal properties or applications.
(1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol is a synthetic organic compound characterized by a piperidine ring substituted with a pyridin-2-ylmethyl group and a hydroxymethyl group. The molecular formula for this compound is C₁₃H₁₈N₂O, and it has a molecular weight of approximately 206.29 g/mol. This compound is notable for its structural complexity, which includes both piperidine and pyridine functionalities, potentially influencing its chemical reactivity and biological activity.
- Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
- Substitution Reactions: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions, allowing for functionalization with various substituents depending on the nucleophile used.
These reactions highlight the versatility of (1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol in organic synthesis and medicinal chemistry.
Research indicates that (1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol exhibits significant biological activities. It has been studied for its potential pharmacological properties, which may include:
- Antimicrobial Activity: Compounds with similar structures often show effectiveness against various bacterial strains.
- Neuroprotective Effects: Some derivatives are being researched for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
The specific biological pathways and molecular targets involved in these activities are still under investigation, but they suggest relevance in pharmacological research and development.
The synthesis of (1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol typically involves multi-step organic reactions. A common method includes:
- Alkylation of Piperidine: Piperidine is reacted with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
- Reaction Conditions: This reaction is often conducted in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
- Purification: The final product is usually purified through crystallization or chromatography techniques to achieve high yields and purity.
Industrial production may utilize similar synthetic routes but optimized for larger scale production, often employing continuous flow reactors for better control over reaction parameters.
(1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol has several applications in various fields:
- Medicinal Chemistry: Due to its unique structure and biological activity, it serves as a potential lead compound for drug development targeting specific receptors or enzymes.
- Synthetic Organic Chemistry: Its versatile reactivity allows it to be used as a building block for synthesizing more complex organic molecules.
The compound's ability to interact with biological systems makes it an important candidate for further research in pharmacology.
Interaction studies involving (1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol have primarily focused on its binding affinity to various receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry are commonly employed to quantify these interactions. Understanding these binding dynamics is crucial for elucidating the pharmacodynamics of this compound and its potential therapeutic effects.
Several compounds share structural similarities with (1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol. Notable examples include:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| (1-(Pyridin-3-ylmethyl)piperidin-4-yl)methanol | 934570-59-9 | Substitution pattern on the piperidine ring differs (pyridine at 3-position) |
| (1-(Pyridin-4-ylmethyl)piperidin-4-ylo)carboxylic acid | 126832-82-X | Contains a carboxylic acid instead of hydroxymethyl |
| 1-(Pyridin-3-ylyl)methanol | 1619264-X | Variation in the position of the pyridine substitution |
Uniqueness
The uniqueness of (1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to these similar compounds. The presence of both piperidine and pyridine moieties allows for diverse reactivity profiles and interaction capabilities, making it a valuable compound in medicinal chemistry and synthetic applications.








